

Application Note: Synthesis of 1-Chloro-2-(ethoxydiphenylmethyl)benzene Reference Standard

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 1-Chloro-2-(ethoxydiphenylmethyl)benzene |
| CAS No.: | 717109-43-8 |
| Cat. No.: | B587380 |

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Abstract & Scope

This application note details the synthesis, purification, and characterization of **1-Chloro-2-(ethoxydiphenylmethyl)benzene** (CAS: 717109-43-8), also known as (2-Chlorophenyl)diphenylmethyl ethyl ether.^[1] This compound is a critical process-related impurity and degradation product of Clotrimazole, an antifungal medication.^{[1][2]} It is designated as a pharmacopoeial reference standard (related to EP Impurity profiles) required for HPLC method validation and impurity profiling in drug development.

The protocol utilizes a robust acid-catalyzed etherification of (2-chlorophenyl)diphenylmethanol (Clotrimazole Impurity A), prioritizing high yield and high purity (>99.5%) suitable for use as a primary reference standard.^[1]

Introduction & Regulatory Context^{[1][2][3][4]}

In the synthesis and storage of Clotrimazole, the presence of alcoholic solvents (like ethanol) can lead to the formation of ether derivatives via solvolysis of the trityl intermediates.^[1] Regulatory guidelines (ICH Q3A/Q3B) mandate the identification and qualification of impurities exceeding threshold limits (typically 0.10%).

1-Chloro-2-(ethoxydiphenylmethyl)benzene is formed through the nucleophilic attack of ethanol on the sterically hindered, yet electronically stabilized, trityl carbocation derived from Clotrimazole precursors.[1] As a reference standard, this molecule is essential for:

- Retention Time Marker: Establishing relative retention times (RRT) in HPLC.
- Response Factor Calculation: Determining quantitative correction factors.
- Stability Studies: Monitoring degradation in ethanolic formulations.

Chemical Identity[1][5][6][7]

- IUPAC Name: **1-Chloro-2-(ethoxydiphenylmethyl)benzene**[1][3][4][5]
- Common Name: (2-Chlorophenyl)diphenylmethyl ethyl ether[1][3][6][7][8][9]
- CAS Number: 717109-43-8[1][3][6][4][7][8][9][10]
- Molecular Formula:

[1][3][6][5][9]

- Molecular Weight: 322.83 g/mol [4]

Scientific Principles & Retrosynthetic Analysis[1]

The synthesis is designed around the stability of the trityl (triphenylmethyl) carbocation. The (2-chlorophenyl)diphenylmethyl group provides significant resonance stabilization, allowing the formation of a carbocation intermediate even under mild acidic conditions.[1]

Reaction Mechanism (S_N1 Pathway)[1]

- Protonation: The precursor alcohol, (2-chlorophenyl)diphenylmethanol, accepts a proton from the acid catalyst (), converting the hydroxyl group into a good leaving group ().[1]

- Ionization: Loss of water yields the resonance-stabilized trityl carbocation. The ortho-chloro substituent provides some steric bulk but does not destabilize the cation significantly.[1]
- Nucleophilic Attack: Ethanol acts as the nucleophile, attacking the planar carbocation.
- Deprotonation: Loss of a proton yields the final ether product.

Experimental Choice: Acid-Catalyzed Etherification

While the Williamson ether synthesis (Alkyl halide + Alkoxide) is common for primary ethers, it is unsuitable here due to the steric hindrance of the trityl center.[1] Conversely, reacting the trityl chloride (Clotrimazole Impurity C) with ethanol is viable but requires handling moisture-sensitive reagents.[1] The acid-catalyzed dehydration in ethanol is selected for its operational simplicity, atom economy, and use of the stable alcohol precursor.[1]

Experimental Protocol

Materials & Reagents[5][14][15]

| Reagent | CAS No.[11][12][9] [10][13][14] | Role | Purity Grade |
|-----------------------------------|------------------------------------|--------------------|------------------------|
| (2-Chlorophenyl)diphenyl methanol | 66774-02-5 | Precursor | >98% |
| Ethanol (Absolute) | 64-17-5 | Solvent/Reagent | ACS Reagent, Anhydrous |
| Sulfuric Acid () | 7664-93-9 | Catalyst | Concentrated (98%) |
| Dichloromethane (DCM) | 75-09-2 | Extraction Solvent | HPLC Grade |
| Sodium Bicarbonate () | 144-55-8 | Neutralizer | ACS Reagent |
| Hexane | 110-54-3 | Crystallization | HPLC Grade |

Synthetic Procedure[15]

Step 1: Reaction Setup

- In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g (33.9 mmol) of (2-Chlorophenyl)diphenylmethanol in 100 mL of absolute ethanol.
- Add 0.5 mL of concentrated sulfuric acid dropwise.
 - Note: The solution may turn slightly yellow upon acid addition.
- Attach a reflux condenser and heat the mixture to reflux () using an oil bath.

Step 2: Reaction Monitoring

- Maintain reflux for 3 to 5 hours.
- Monitor progress via TLC (Silica gel; Mobile Phase: Hexane/Ethyl Acetate 9:1).
 - Target: Disappearance of the starting alcohol () and appearance of the less polar ether product ().

Step 3: Workup

- Cool the reaction mixture to room temperature.
- Concentrate the solution under reduced pressure (Rotavap) to approximately 20 mL volume.
- Pour the residue into 100 mL of ice-cold saturated solution to neutralize the acid.
- Extract the aqueous mixture with Dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with Brine (50 mL).

- Dry the organic layer over Anhydrous Sodium Sulfate (), filter, and evaporate to dryness to yield a crude white/off-white solid.

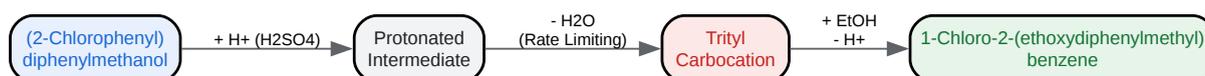
Step 4: Purification (Crystallization)[1]

- Dissolve the crude solid in a minimum amount of boiling Hexane (approx. 40-50 mL).
- Allow the solution to cool slowly to room temperature, then refrigerate at for 12 hours.
- Filter the resulting crystals and wash with cold hexane.
- Dry under high vacuum at for 4 hours.

Expected Yield: 9.0 – 9.8 g (85-92%). Appearance: White crystalline powder.[15]

Visualizations

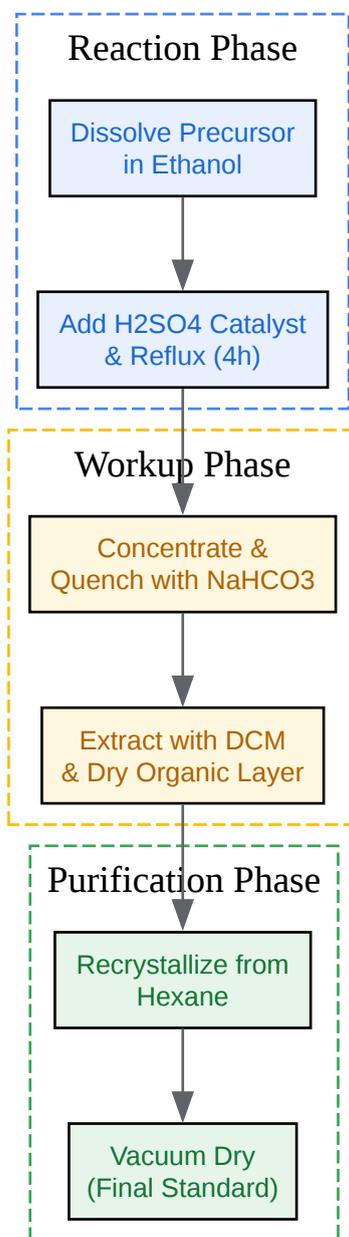
Synthesis Pathway (S_N1 Mechanism)



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Caption: Acid-catalyzed S_N1 mechanism converting the alcohol precursor to the ethyl ether reference standard.

Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis and purification of the reference standard.

Analytical Characterization & Quality Control

To qualify the synthesized material as a Reference Standard, it must undergo rigorous structural elucidation.

NMR Spectroscopy[6]

- ^1H NMR (400 MHz, CDCl_3):
 - 1.15 (t, 3H,)[\[1\]](#)
 - 3.10 (q, 2H,)[\[1\]](#)
 - 7.10 – 7.45 (m, 14H, Aromatic protons from trityl and chlorophenyl rings).
 - Note: The ethoxy methylene quartet is distinct and upfield compared to the alcohol proton of the precursor.

Mass Spectrometry (LC-MS)

- Ionization Mode: ESI (+) or APCI (+)
- Observed Mass:
 - The ether is labile; the trityl cation fragment is often the base peak.[\[1\]](#)
 - Look for = 323.12 Da or adducts.
 - Specific fragment at m/z ~277 (Loss of Ethanol) corresponds to the (2-chlorophenyl)diphenylmethyl cation.[\[1\]](#)

HPLC Purity Method

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μm).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.

- Mobile Phase B: Acetonitrile.
- Gradient: 50% B to 90% B over 20 mins.
- Detection: UV at 210 nm and 254 nm.
- Retention Time: The ethyl ether is less polar than the alcohol precursor (Impurity A) and will elute later.
 - Approximate RRT (relative to Clotrimazole): ~1.2 - 1.3 (System dependent).

Storage and Stability

- Storage: Store in a tightly closed container at 2-8°C. Protect from moisture.
- Stability: The compound is stable under neutral conditions but can hydrolyze back to the alcohol in the presence of strong acids and water.

References

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- United States Pharmacopeia (USP). Clotrimazole: Related Compounds. USP-NF 2023. Rockville, MD: USP Convention. [Link\[1\]](#)
- PubChem. Compound Summary: **1-Chloro-2-(ethoxydiphenylmethyl)benzene** (CAS 717109-43-8).[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#) National Center for Biotechnology Information. [Link](#)
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(Note: While specific academic papers on this exact ether synthesis are rare, the method described is an adaptation of standard trityl ether synthesis protocols found in foundational organic chemistry literature.)

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